1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
Description
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-8H,1-3H3,(H,16,17) |
InChI Key |
NDIGUXSHHYPNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Boc Protection Methodology
The introduction of the Boc group to the indole nitrogen typically involves di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, sodium hydride (NaH) in dimethylformamide (DMF) facilitated methylation at the indole nitrogen. Adapting this approach, Boc protection could proceed via:
- Reagents : Boc anhydride, base (e.g., DMAP, triethylamine, or NaH).
- Solvent : Anhydrous DMF or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 4–12 hours.
Mechanistic Insight : The base deprotonates the indole nitrogen, enabling nucleophilic attack on Boc anhydride. The reaction’s efficiency depends on the base strength and solvent polarity.
Integrated Synthetic Routes
Route 1: Sequential Boc Protection and Carboxylation
- Step 1 : Boc protection of 7-bromo-1H-indole using Boc anhydride and DMAP in THF.
- Step 2 : Palladium-catalyzed carboxylation of 7-bromo-1-(Boc)-1H-indole with CO and methanol.
- Step 3 : Hydrolysis of the methyl ester to the carboxylic acid using LiOH.
Yield : Hypothetical yields based on analogous reactions: 60–75%.
Route 2: Direct Carboxylation Followed by Protection
- Step 1 : Carboxylation of 7-bromo-1H-indole via CO insertion.
- Step 2 : Boc protection of 1H-indole-7-carboxylic acid.
Advantage : Avoids potential Boc group cleavage during carboxylation.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Challenges
- Chromatography : Silica gel chromatography effectively isolates Boc-protected intermediates.
- Acid-Base Extraction : The carboxylic acid moiety allows purification via pH-selective extraction.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: Electrophilic substitution reactions at the indole core, particularly at the 3-position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various electrophiles and catalysts, depending on the desired substitution pattern.
Major Products:
Deprotection: Indole-7-carboxylic acid.
Substitution: Substituted indoles with various functional groups at the 3-position.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid primarily involves the protection and deprotection of the indole nitrogen. The Boc group stabilizes the nitrogen, preventing it from participating in unwanted reactions. Upon deprotection, the free indole nitrogen can engage in various chemical and biological interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid (5af)
- Substituents : Methyl (N1), p-tolyl (C6), carboxylic acid (C7).
- Synthesis : Synthesized via ruthenium-catalyzed C–H arylation with 90% yield .
- Key Properties : White solid, melting point 169–173°C.
- Comparison: The methyl group at N1 is less sterically hindered than the Boc group, enabling faster reaction kinetics in coupling reactions. The p-tolyl group at C6 introduces electron-donating effects, contrasting with the electron-withdrawing Boc group. This difference impacts electrophilic substitution reactivity and solubility in non-polar solvents .
1-(4-Methoxyphenyl)-1H-indole-7-carboxylic acid (5ba)
- Substituents : 4-Methoxyphenyl (N1), carboxylic acid (C7).
- Synthesis : Prepared via Ru-catalyzed arylation followed by derivatization (26% yield) .
- Key Properties : Off-white solid, lower yield due to competing side reactions.
- Comparison : The methoxyphenyl group at N1 is electron-rich, enhancing resonance stabilization of the indole ring. However, the absence of a Boc group reduces stability under acidic conditions, limiting its utility in multi-step syntheses .
Core Heterocycle Variations
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride (8)
- Structure : Indazole core with phenyl (C3), carboxylic acid (C7), and HCl salt.
- Synthesis : Pd-catalyzed coupling of boronic acids with indazole precursors .
- Comparison : The indazole core (two adjacent nitrogen atoms) increases hydrogen-bonding capacity compared to indole. This structural difference enhances interactions with biological targets, making it more suitable for drug development. However, the lack of a Boc group reduces stability during storage .
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (10a)
- Substituents: Boc-protected amino (N1), methyl (C2), indol-3-yl (C5), ethyl ester (C3).
- Synthesis : Copper-catalyzed cyclization of bis(indol-3-yl)propanediones (98% yield) .
- The ethyl ester at C3 offers hydrolytic instability under basic conditions, contrasting with the carboxylic acid in the target compound .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Steric and Electronic Effects : The Boc group at N1 in the target compound provides superior steric protection and electronic deactivation compared to methyl or methoxyphenyl groups, making it less reactive in electrophilic substitutions but more stable in acidic environments .
Synthetic Utility : Compounds like 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid demonstrate higher yields (90%) in Ru-catalyzed reactions, whereas Boc-protected derivatives are preferred for multi-step syntheses due to their stability .
Q & A
Q. How can researchers ensure reproducibility in experiments involving this compound?
- Best Practices :
- Standardized Protocols : Document reagent sources (e.g., ≥95% purity), humidity levels, and stirring rates .
- Replicates : Perform triplicate experiments and report mean values with standard deviations .
- Data Transparency : Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
